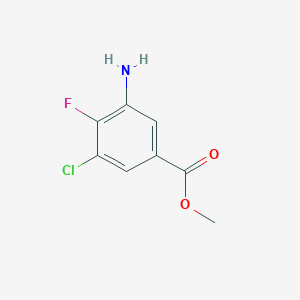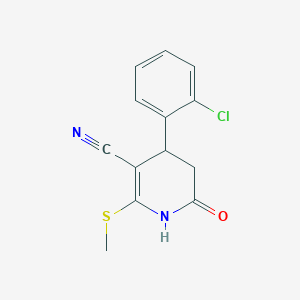
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .
Synthesis Analysis
This would involve detailing the steps used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including bond lengths and angles, using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Pyrimidine Derivatives : The compound has been used in the synthesis of various pyrimidine derivatives demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
- Formation of Transition Metal Complexes : The compound reacts with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) to form solid complexes. These complexes have been characterized and studied for their antibacterial activity, showing high activities compared with the free ligand (Sadeek et al., 2015).
- Spectroscopic Characterization and Density Functional Theory (DFT) Analysis : Studies involving DFT and TD-DFT calculations to analyze the molecular structure, spectroscopic characteristics, and other properties like NLO and NBO have been conducted on related derivatives (Wazzan et al., 2016).
Material Science and Optoelectronic Properties
- Optical and Diode Characteristics : The derivative compounds have been studied for their optical functions, energy gaps, and diode characteristics. These compounds are promising for use in heterojunctions and photosensors due to their unique optoelectronic properties (Zedan et al., 2020).
- Textile Industry Applications : Complexation of dyes derived from the compound with metals like Cu, Co, Zn has been studied. These complexes have been applied to fabrics showing good fastness properties, suggesting utility in the textile industry (Abolude et al., 2021).
Chemical Analysis and Characterization
- X-Ray and Spectroscopic Analysis : The compound and its derivatives have been subject to various forms of spectroscopic and X-ray analysis to determine structural features, optical properties, and crystalline nature (Cetina et al., 2010).
- Viscosity and Density Measurements : Measurements in different solvents and temperatures have been conducted to understand solute-solvent interactions and the structural implications of these interactions (Baluja & Talaviya, 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-10(7-15)9(6-12(17)16-13)8-4-2-3-5-11(8)14/h2-5,9H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZOMPIVWRTZHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

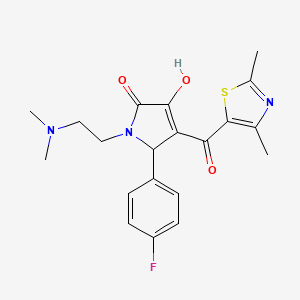
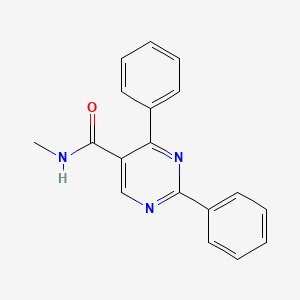
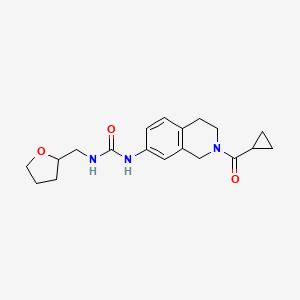
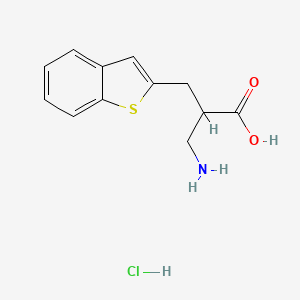
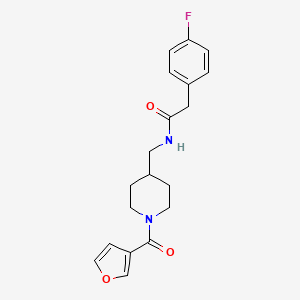
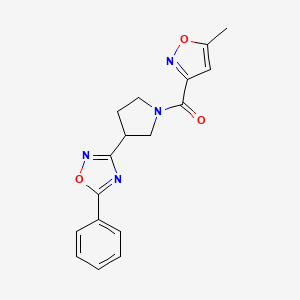

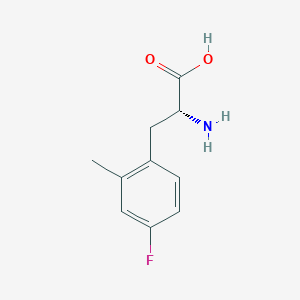
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)
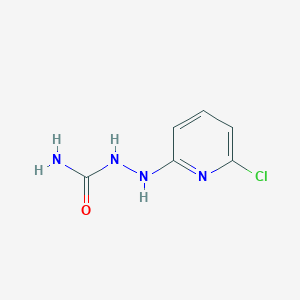
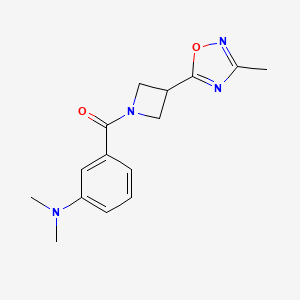
![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)
